molecular formula C14H10ClN5S B4098971 5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE

5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4098971
M. Wt: 315.8 g/mol
InChI Key: IWGBIQAEBNYGAX-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods often require specific reaction conditions, such as the presence of catalysts, controlled temperatures, and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl or thiophene rings.

Scientific Research Applications

5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a pharmacophore for the development of new drugs due to its ability to interact with various biological targets . Additionally, it has applications in the industry as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE include other tetrazolo[1,5-a]pyrimidines and related heterocyclic compounds These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5S/c15-10-5-3-9(4-6-10)11-8-12(13-2-1-7-21-13)20-14(16-11)17-18-19-20/h1-8,12H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGBIQAEBNYGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE

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